

# A Comprehensive Technical Guide to Mercuric Nitrate: Formula, Structure, and Experimental Protocols

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *Mercuric nitrate*

Cat. No.: *B155521*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of **mercuric nitrate**, detailing its chemical formula, structure, properties, and synthesis. This document is intended for use by researchers, scientists, and professionals in drug development who require a thorough understanding of this inorganic compound.

## Chemical Formula and Structure

**Mercuric nitrate**, also known as mercury(II) nitrate, is an inorganic compound with the chemical formula  $\text{Hg}(\text{NO}_3)_2$ .<sup>[1]</sup> It is the mercury(II) salt of nitric acid. The compound consists of a central mercury cation ( $\text{Hg}^{2+}$ ) ionically bonded to two nitrate anions ( $\text{NO}_3^-$ ). **Mercuric nitrate** can exist in both anhydrous and hydrated forms, with the monohydrate ( $\text{Hg}(\text{NO}_3)_2 \cdot \text{H}_2\text{O}$ ) being a common variant.<sup>[1][2]</sup> The anhydrous form is often used as a reagent.<sup>[1]</sup> While the existence of hydrates is known, the crystal structures of the anhydrous and monohydrate forms have not been confirmed by X-ray crystallography.<sup>[1]</sup>

## Physicochemical and Toxicological Properties

**Mercuric nitrate** is a colorless or white crystalline solid, which may appear slightly yellow, and has a sharp odor.<sup>[3]</sup> It is a deliquescent substance, meaning it tends to absorb moisture from the air. The compound is highly soluble in water, acetone, ammonia, and nitric acid, but

insoluble in alcohol.<sup>[3][4]</sup> Upon dissolution in a large amount of water or when boiled with water, it undergoes hydrolysis to form an insoluble basic salt.<sup>[3]</sup>

**Mercuric nitrate** is a strong oxidizing agent and is highly toxic.<sup>[2]</sup> Acute exposure through ingestion, inhalation, or skin contact can be fatal.<sup>[3]</sup> Chronic exposure can lead to damage of the central nervous system and kidneys.<sup>[2]</sup>

Table 1: Quantitative Data for **Mercuric Nitrate**

| Property                                             | Value                                           | Notes                                                    |
|------------------------------------------------------|-------------------------------------------------|----------------------------------------------------------|
| Chemical Formula                                     | Hg(NO <sub>3</sub> ) <sub>2</sub>               | Anhydrous                                                |
| Hg(NO <sub>3</sub> ) <sub>2</sub> · H <sub>2</sub> O | Monohydrate                                     |                                                          |
| Molar Mass                                           | 324.60 g/mol                                    | Anhydrous <sup>[1]</sup>                                 |
| 342.62 g/mol                                         | Monohydrate <sup>[2]</sup>                      |                                                          |
| Melting Point                                        | 79 °C (174 °F; 352 K)                           | Monohydrate, decomposes <sup>[1]</sup><br><sup>[4]</sup> |
| Density                                              | 4.3 g/cm <sup>3</sup>                           | Monohydrate <sup>[1][4]</sup>                            |
| 4.39 g/mL @ 20°C                                     | Monohydrate <sup>[2]</sup>                      |                                                          |
| Oral LD <sub>50</sub> (Rat)                          | 26 mg/kg                                        | <sup>[2][5]</sup>                                        |
| Dermal LD <sub>50</sub> (Rat)                        | 75 mg/kg                                        | <sup>[6]</sup>                                           |
| Solubility                                           | Soluble in water, nitric acid, acetone, ammonia | <sup>[3][4]</sup>                                        |
| Insoluble in alcohol                                 | <sup>[4]</sup>                                  |                                                          |
| UN Number                                            | 1625                                            | <sup>[2]</sup>                                           |
| Hazard Class                                         | 6.1 (Poison)                                    | <sup>[2]</sup>                                           |

## Experimental Protocols

### Synthesis of Mercuric Nitrate

The synthesis of **mercuric nitrate** is achieved by the reaction of elemental mercury with hot, concentrated nitric acid.[\[1\]](#)

#### Materials:

- Elemental Mercury (Hg) - 25 g
- Concentrated Nitric Acid (HNO<sub>3</sub>) - 6N (approximately 38%) - 60 mL
- Distilled Water
- Glass reaction flask
- Heating mantle
- Fume hood
- Personal Protective Equipment (PPE): chemical resistant gloves, safety goggles, lab coat, and a respirator with a mercury vapor cartridge.

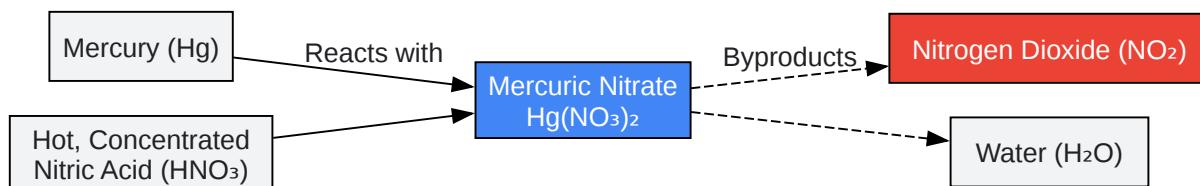
#### Procedure:

- Safety Precautions: All steps must be performed in a well-ventilated fume hood. Wear appropriate PPE at all times. Mercury and its compounds are highly toxic. Nitric acid is corrosive.
- Reaction Setup: Carefully place 25 grams of elemental mercury into the reaction flask.
- Addition of Nitric Acid: Slowly add 60 mL of 6N concentrated nitric acid to the flask containing the mercury. The reaction will produce toxic nitrogen dioxide gas, which must be contained within the fume hood.
- Heating: Gently heat the mixture using a heating mantle. The heat will accelerate the reaction.[\[4\]](#) Continue heating until all the mercury has dissolved.
- Completion of Reaction: To ensure the complete conversion to **mercuric nitrate**, a simple test can be performed. Take a drop of the reaction solution and add it to a test tube

containing cold water and a drop of dilute hydrochloric acid. The absence of a white precipitate of mercurous chloride ( $\text{Hg}_2\text{Cl}_2$ ) indicates that the reaction is complete.[7]

- **Isolation of the Product:** Once the reaction is complete, the solution will be a thick, heavy syrup.[7] Due to its high solubility and tendency to form basic salts upon addition of water, obtaining well-defined crystals is difficult.[7] The product is often stored and used in this "pasty" form, which consists of small crystals of basic **mercuric nitrate**.[7]
- **Drying (Optional):** If a more solid product is desired, the syrupy solution can be gently heated to drive off excess nitric acid and water until a pasty mass is formed.[7] Overheating should be avoided as it will cause decomposition of the **mercuric nitrate** to mercury(II) oxide.[4] For the anhydrous form, vacuum drying can be employed.

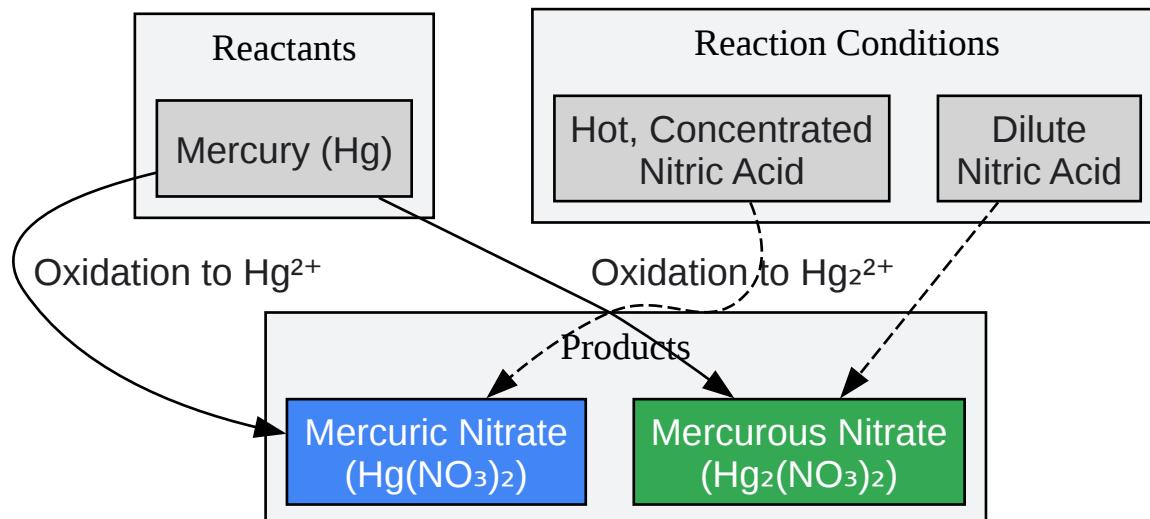
## Purification


Due to the difficulty in crystallization, purification by recrystallization is challenging.[7] If the starting materials are pure, the resulting pasty mass will primarily contain **mercuric nitrate** and excess nitric acid.[7] Washing with a minimal amount of cold, concentrated nitric acid can be attempted to remove impurities, followed by decantation of the acid.

## Disposal

**Mercuric nitrate** and its waste products are hazardous and must be disposed of according to local, state, and federal regulations. A common method for disposal is to convert the soluble **mercuric nitrate** into an insoluble form, such as mercury sulfide ( $\text{HgS}$ ), by precipitation with a sulfide source.[4] The resulting precipitate can then be collected and sent to a designated hazardous waste facility.

## Chemical Reactions and Pathways


A key aspect of mercury's reactivity with nitric acid is the dependence of the product on the acid's concentration. Hot, concentrated nitric acid acts as a strong oxidizing agent, leading to the formation of the mercury(II) ion ( $\text{Hg}^{2+}$ ) and subsequently **mercuric nitrate**. In contrast, dilute nitric acid reacts with an excess of mercury to form the mercury(I) ion ( $\text{Hg}_2^{2+}$ ), resulting in mercurous nitrate.[8][9]



[Click to download full resolution via product page](#)

Caption: Synthesis of **Mercuric Nitrate**.

The following diagram illustrates the divergent reaction pathways of mercury with nitric acid based on its concentration.



[Click to download full resolution via product page](#)

Caption: Reaction of Mercury with Nitric Acid.

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Mercury(II) nitrate - Wikipedia [en.wikipedia.org]
- 2. resources.finalsuite.net [resources.finalsuite.net]
- 3. Mercuric nitrate | Hg(NO<sub>3</sub>)<sub>2</sub> | CID 24864 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Mercury(II) nitrate - Sciencemadness Wiki [sciencemadness.org]
- 5. fishersci.com [fishersci.com]
- 6. sds.aquaphoenixsci.com [sds.aquaphoenixsci.com]
- 7. prepchem.com [prepchem.com]
- 8. Mercury(I) nitrate - Wikipedia [en.wikipedia.org]
- 9. echemi.com [echemi.com]
- To cite this document: BenchChem. [A Comprehensive Technical Guide to Mercuric Nitrate: Formula, Structure, and Experimental Protocols]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b155521#mercuric-nitrate-chemical-formula-and-structure]

---

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)